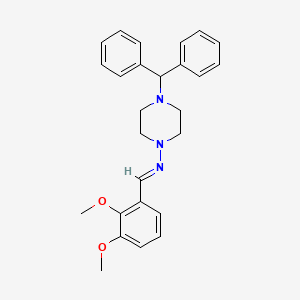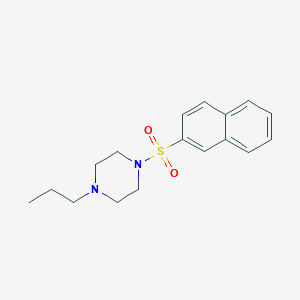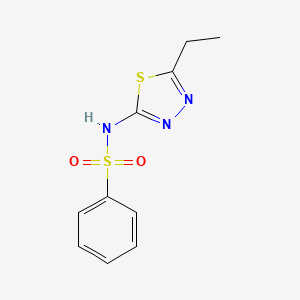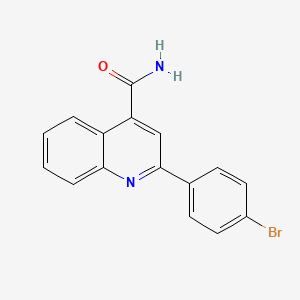
N-(2,3-dimethoxybenzylidene)-4-(diphenylmethyl)-1-piperazinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dimethoxybenzylidene)-4-(diphenylmethyl)-1-piperazinamine, also known as Compound 1, is a small molecule compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of N-(2,3-dimethoxybenzylidene)-4-(diphenylmethyl)-1-piperazinamine 1 is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. In cancer research, this compound 1 has been shown to inhibit the activity of topoisomerase II and induce DNA damage. In Alzheimer's disease research, this compound 1 has been shown to inhibit the activity of acetylcholinesterase and reduce beta-amyloid accumulation. In depression research, this compound 1 has been shown to increase the levels of serotonin and norepinephrine in the brain.
Biochemical and Physiological Effects:
This compound 1 has been shown to have various biochemical and physiological effects in the body. In cancer research, this compound 1 has been shown to induce cell cycle arrest and apoptosis in cancer cells. In Alzheimer's disease research, this compound 1 has been shown to improve cognitive function and reduce inflammation in the brain. In depression research, this compound 1 has been shown to have antidepressant effects and increase the levels of neurotransmitters in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(2,3-dimethoxybenzylidene)-4-(diphenylmethyl)-1-piperazinamine 1 in lab experiments include its potential therapeutic applications in various diseases, its ability to inhibit enzymes and receptors in the body, and its ability to induce apoptosis in cancer cells. The limitations of using this compound 1 in lab experiments include its limited solubility in water, its potential toxicity at high doses, and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on N-(2,3-dimethoxybenzylidene)-4-(diphenylmethyl)-1-piperazinamine 1. These include:
1. Further studies on the mechanism of action of this compound 1 to fully understand its biochemical and physiological effects in the body.
2. Studies on the potential therapeutic applications of this compound 1 in other diseases, such as Parkinson's disease and multiple sclerosis.
3. Studies on the toxicity and safety of this compound 1 at different doses and in different animal models.
4. Development of new synthesis methods for this compound 1 to improve its solubility and reduce its toxicity.
5. Studies on the potential synergistic effects of this compound 1 with other drugs or compounds in the treatment of various diseases.
Conclusion:
This compound 1 is a small molecule compound that has gained attention in the scientific community due to its potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of various enzymes and receptors in the body, and it has been shown to have various biochemical and physiological effects. While there are limitations to using this compound 1 in lab experiments, there are several future directions for research that could further our understanding of its therapeutic potential.
Méthodes De Synthèse
N-(2,3-dimethoxybenzylidene)-4-(diphenylmethyl)-1-piperazinamine 1 can be synthesized through a multi-step process involving the condensation of 2,3-dimethoxybenzaldehyde with diphenylmethylpiperazine, followed by reduction and cyclization steps. The final product is a white crystalline powder with a molecular weight of 438.57 g/mol.
Applications De Recherche Scientifique
N-(2,3-dimethoxybenzylidene)-4-(diphenylmethyl)-1-piperazinamine 1 has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and depression. In cancer research, this compound 1 has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease research, this compound 1 has been shown to improve cognitive function and reduce beta-amyloid accumulation. In depression research, this compound 1 has been shown to have antidepressant effects.
Propriétés
IUPAC Name |
(E)-N-(4-benzhydrylpiperazin-1-yl)-1-(2,3-dimethoxyphenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O2/c1-30-24-15-9-14-23(26(24)31-2)20-27-29-18-16-28(17-19-29)25(21-10-5-3-6-11-21)22-12-7-4-8-13-22/h3-15,20,25H,16-19H2,1-2H3/b27-20+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHYFNFAUVKKOIK-NHFJDJAPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=NN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=N/N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[(cyclopropylamino)sulfonyl]phenyl}acetamide](/img/structure/B5783591.png)



![N-[2-(phenylthio)phenyl]-2-furamide](/img/structure/B5783614.png)
![methyl 4-[(4-cyano-2-methoxyphenoxy)methyl]benzoate](/img/structure/B5783617.png)
![3-(2-benzyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)-N,N-dimethyl-1-propanamine](/img/structure/B5783624.png)

![4-methyl-N-[2-(4-methylphenyl)ethyl]benzenesulfonamide](/img/structure/B5783644.png)
![4-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)carbonohydrazonoyl]-2-methoxy-3-nitrophenyl acetate](/img/structure/B5783647.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(3-chlorophenyl)acetamide](/img/structure/B5783657.png)
![5-[(cycloheptylamino)methylene]-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5783667.png)